3-三氟甲基苯基乙酸

描述

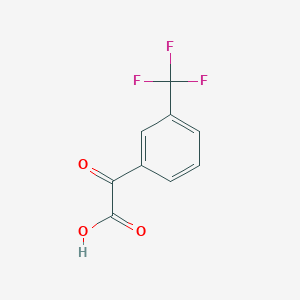

Oxo-(3-trifluoromethyl-phenyl)-acetic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Pharmaceutical Applications

Oxo-(3-trifluoromethyl-phenyl)-acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and modulates pharmacokinetic properties. Some notable applications include:

- Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : The compound is utilized in the synthesis of NSAIDs, which are widely used for pain relief and inflammation reduction.

- Antibiotics : It is involved in the preparation of certain antibiotics, where the trifluoromethyl group contributes to improved efficacy and stability.

- Anticancer Agents : Research has shown that derivatives of this compound exhibit anticancer properties, making it a candidate for further development in cancer therapies.

Agrochemical Applications

The compound plays a significant role in the agrochemical industry. It is particularly important in the synthesis of herbicides and fungicides. Key applications include:

- Trifluoxystrobin Production : Oxo-(3-trifluoromethyl-phenyl)-acetic acid is an intermediate in the synthesis of trifluoxystrobin, a widely used fungicide that protects crops from a variety of fungal diseases. Its effectiveness stems from its ability to inhibit mitochondrial respiration in fungi.

- Herbicide Development : The compound's structure allows for modifications that enhance herbicidal activity against specific weed species, making it valuable for developing selective herbicides.

Material Science Applications

In material science, oxo-(3-trifluoromethyl-phenyl)-acetic acid is being explored for its potential use in polymers and coatings due to its unique chemical properties:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making these materials suitable for harsh environments.

- Coatings : The compound can be used to develop coatings with improved hydrophobicity and chemical resistance, which are beneficial for various industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of oxo-(3-trifluoromethyl-phenyl)-acetic acid across different applications:

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxo-(3-trifluoromethyl-phenyl)-acetic acid exhibited significant cytotoxicity against various cancer cell lines. The trifluoromethyl group was found to enhance interaction with biological targets, leading to increased potency.

Case Study 2: Development of Trifluoxystrobin

Research highlighted in Pest Management Science detailed the synthesis route from oxo-(3-trifluoromethyl-phenyl)-acetic acid to trifluoxystrobin. The study emphasized the efficiency of this pathway compared to traditional methods, resulting in higher yields and reduced environmental impact.

Case Study 3: Polymer Applications

A recent investigation into fluorinated polymers revealed that incorporating oxo-(3-trifluoromethyl-phenyl)-acetic acid improved mechanical properties and thermal stability. These findings were presented at the International Conference on Polymer Science, showcasing potential applications in aerospace and automotive industries.

作用机制

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials The presence of this group in the compound suggests that it may interact with its targets in a unique manner, possibly enhancing the compound’s reactivity or stability

Biochemical Pathways

For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents, which could potentially be influenced by the trifluoromethyl group

Result of Action

The trifluoromethyl group is known to influence the properties of many pharmaceuticals and agrochemicals , suggesting that this compound could have significant effects at the molecular and cellular levels

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a trifluoromethylated phenyl boronic acid with an appropriate acetic acid derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of Oxo-(3-trifluoromethyl-phenyl)-acetic acid may involve large-scale batch or continuous flow processes . These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

化学反应分析

Types of Reactions: Oxo-(3-trifluoromethyl-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

相似化合物的比较

Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties and reactivity.

Trifluoromethylated phenyl derivatives: Compounds like trifluoromethyl benzene and its derivatives have comparable structural features and applications.

Uniqueness: Oxo-(3-trifluoromethyl-phenyl)-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties.

生物活性

Oxo-(3-trifluoromethyl-phenyl)-acetic acid, a compound featuring a trifluoromethyl group, has garnered interest for its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds due to its electron-withdrawing nature, which can significantly influence interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Structure and Properties

The chemical structure of Oxo-(3-trifluoromethyl-phenyl)-acetic acid includes:

- Trifluoromethyl group : Enhances lipophilicity and alters electronic properties.

- Aromatic ring : Provides stability and potential interaction sites with biological macromolecules.

Anticancer Properties

Recent studies have indicated that compounds with a trifluoromethyl group exhibit significant anticancer activity. For instance, several related compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. In vitro studies revealed that these compounds could inhibit cell proliferation and induce apoptosis at varying concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 10.4 | Inhibition of AChE and BChE |

| 2 | MDA-MB-231 | 2.5 | Microtubule destabilization |

| 3 | HepG2 | 5.0 | Induction of caspase-3 activity |

Anti-inflammatory Activity

The anti-inflammatory effects of Oxo-(3-trifluoromethyl-phenyl)-acetic acid can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibitory assays demonstrated that compounds with similar structures exhibited moderate inhibition against COX-2 and lipoxygenases (LOX), making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In vitro tests showed promising results, indicating that the compound could inhibit bacterial growth effectively.

Case Studies

- In Vivo Efficacy : A study involving mice treated with Oxo-(3-trifluoromethyl-phenyl)-acetic acid demonstrated reduced tumor growth compared to untreated controls. The treatment maintained plasma concentrations above the minimum inhibitory concentration (MIC) for over 24 hours.

- Safety Profile : Toxicity assessments revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney functions in animal models.

The biological activity of Oxo-(3-trifluoromethyl-phenyl)-acetic acid is primarily mediated through:

- Enzyme Inhibition : Interaction with COX enzymes leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effect.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells is facilitated by activating caspase pathways, leading to programmed cell death.

属性

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJFBBHXNCTOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482993 | |

| Record name | Oxo-(3-trifluoromethyl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61560-95-0 | |

| Record name | α-Oxo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61560-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo-(3-trifluoromethyl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。